4,4/'-DICHLOROBIPHENYL-UL-14C
Description
Overview of Polychlorinated Biphenyl (B1667301) Congener Research
Polychlorinated biphenyls (PCBs) are a group of 209 distinct synthetic organic compounds, known as congeners, each with a unique number and position of chlorine atoms on a biphenyl structure. mdpi.comepa.gov Initially manufactured for their chemical stability and electrical insulating properties, their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects. epa.govwho.int Research on PCB congeners is crucial because their physical, chemical, and toxicological properties vary significantly depending on the degree and position of chlorination. mdpi.com This has led to a focus on congener-specific analysis to understand the risks associated with environmental PCB mixtures. nih.gov While some research has focused on dominant congeners found in historical commercial mixtures like Aroclors, there is growing concern about unintentionally produced PCBs (UP-PCBs) from sources such as dye and pigment manufacturing. nih.govresearchgate.net
Significance of 4,4'-DICHLOROBIPHENYL-UL-14C as a Model Compound for Fate and Metabolism Studies
4,4'-Dichlorobiphenyl (B164843) (PCB 15) is a specific congener that has been extensively used as a model compound in research. epa.govnih.govusda.gov Its simpler structure, with one chlorine atom on each of the para-positions of the biphenyl rings, makes it a useful starting point for studying the fundamental mechanisms of PCB degradation and metabolism. nih.govnih.gov The use of 4,4'-Dichlorobiphenyl allows scientists to investigate how factors like chlorination patterns influence the breakdown of these compounds by microorganisms and in biological systems. usda.gov For instance, studies have examined its degradation by various bacteria and fungi to identify metabolic pathways and the resulting byproducts. nih.govnih.govnih.gov
Role of Uniform Carbon-14 (B1195169) Labeling in Environmental and Biological Tracing Methodologies
The use of radiolabeling, specifically with carbon-14 (¹⁴C), is a powerful technique in environmental and biological research. manufacturingchemist.comopenmedscience.com Uniformly labeling 4,4'-Dichlorobiphenyl with ¹⁴C (4,4'-Dichlorobiphenyl-UL-14C) means that the radioactive carbon isotope is incorporated throughout the molecule's carbon skeleton. acs.org This technique offers several key advantages:
Accurate Tracking: The ¹⁴C label allows for precise tracking of the compound and its metabolites as they move through different environmental compartments (soil, water, air) and biological systems. manufacturingchemist.commoravek.com
Minimal Isotope Effect: Since ¹⁴C is chemically very similar to the stable carbon-12, its incorporation does not significantly alter the compound's natural behavior, ensuring that the observed pathways are representative of the unlabeled molecule. openmedscience.com
Mass Balance Studies: Radiolabeling facilitates the determination of a complete mass balance, accounting for the parent compound, all its metabolites, and any portion that becomes bound to biomass. usda.govselcia.com
Enhanced Sensitivity: The use of techniques like accelerator mass spectrometry allows for the detection of very low levels of ¹⁴C, making it possible to study the fate of compounds at environmentally relevant concentrations. selcia.com
This ability to trace the molecule's journey and transformation is invaluable for understanding its environmental persistence, bioaccumulation potential, and the mechanisms of its breakdown. manufacturingchemist.comnih.gov
Detailed Research Findings
Microbial Degradation
Research has extensively investigated the microbial degradation of 4,4'-dichlorobiphenyl by various microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions.
Under anaerobic conditions, microbial cultures from environmental samples have demonstrated the ability to dehalogenate 4,4'-dichlorobiphenyl, producing 4-chlorobiphenyl (B17849) and biphenyl as metabolites. nih.gov
Aerobic degradation has been observed in several bacterial strains. For example, Acinetobacter sp. strain P6, when grown on biphenyl, can cometabolize 4,4'-dichlorobiphenyl primarily to 4-chlorobenzoate (B1228818). nih.gov In a coculture with Acinetobacter sp. strain 4CB1, this 4-chlorobenzoate is further converted to inorganic chloride. nih.gov Other bacteria, such as Alcaligenes odorans and Alcaligenes denitrificans, have also shown the ability to degrade 4,4'-dichlorobiphenyl. asm.org
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also been shown to metabolize 4,4'-dichlorobiphenyl. nih.govusda.gov Studies have identified several hydroxylated and other metabolic byproducts. For instance, P. chrysosporium can transform 4,4'-DCB into metabolites such as 3-hydroxy-4,4'-DCB and 4-hydroxy-3,4'-DCB. nih.gov Further metabolism can lead to the formation of 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. nih.govusda.gov
| Microorganism/Culture | Condition | Key Metabolites Identified |
| Mixed anaerobic cultures | Anaerobic | 4-chlorobiphenyl, Biphenyl nih.gov |
| Acinetobacter sp. strain P6 | Aerobic (cometabolism) | 4-chlorobenzoate nih.gov |
| Acinetobacter sp. strain P6 and 4CB1 | Aerobic (coculture) | Inorganic chloride nih.gov |
| Alcaligenes odorans, Alcaligenes denitrificans | Aerobic | Not specified asm.org |
| Phanerochaete chrysosporium | Aerobic | 3-hydroxy-4,4'-DCB, 4-hydroxy-3,4'-DCB, 4-chlorobenzoic acid, 4-chlorobenzyl alcohol nih.govusda.gov |
| Phanerochaete sp. MZ142 | Aerobic | 2-hydroxy-4,4'-DCB, 3-hydroxy-4,4'-DCB, 3-methoxy-4,4'-DCB, 4-chlorobenzoic acid, 4-chlorobenzaldehyde (B46862), 4-chlorobenzyl alcohol nih.gov |
Mammalian Metabolism
In mammalian systems, the metabolism of 4,4'-dichlorobiphenyl is a crucial area of study to understand its toxicokinetics. In rats, the primary metabolic pathway involves a chlorine shift (NIH shift) to form 4-hydroxy-3,4'-dichlorobiphenyl, which accounts for the vast majority of the metabolites. acs.org A minor metabolite, 3-hydroxy-4,4'-dichlorobiphenyl, is also formed in trace amounts. acs.org Due to their lipophilic nature, PCBs like 4,4'-dichlorobiphenyl tend to accumulate in fatty tissues. t3db.ca Metabolism is generally slow and occurs through the cytochrome P-450 enzyme system, leading to more polar metabolites that can be conjugated and excreted. t3db.ca
| Organism | Key Metabolites Identified | Percentage of Metabolites (where available) |
| Rat | 4-hydroxy-3,4'-dichlorobiphenyl | 91% acs.org |
| Rat | 3-hydroxy-4,4'-dichlorobiphenyl | Trace acs.org |
Properties
CAS No. |
132567-22-7 |
|---|---|
Molecular Formula |
C12H8Cl2 |
Molecular Weight |
247.003 |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1+2,2+2,3+2,4+2,5+2,6+2,7+2,8+2,9+2,10+2,11+2,12+2 |
InChI Key |
YTBRNEUEFCNVHC-HGBGMCPPSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl |
Synonyms |
4,4/'-DICHLOROBIPHENYL-UL-14C |
Origin of Product |
United States |
Environmental Biogeochemistry and Fate of 4,4 Dichlorobiphenyl Ul 14c
Abiotic Transformation Pathways of 4,4'-DICHLOROBIPHENYL-UL-14C
Abiotic transformation refers to the degradation of a chemical substance through non-biological processes. For 4,4'-dichlorobiphenyl (B164843) (4,4'-DCB), these pathways are primarily driven by light energy, as other mechanisms like hydrolysis are less significant for this stable compound.
Photolytic Degradation Processes
Photolysis, or degradation by light, is a significant abiotic process affecting the fate of 4,4'-DCB in the environment. acs.orgacs.org The process typically involves reductive dechlorination, where a chlorine atom is removed from the biphenyl (B1667301) structure and replaced with a hydrogen atom.
Research on the photochemistry of 4,4'-DCB has shown that irradiation with ultraviolet (UV) light leads to the formation of 4-monochlorobiphenyl (MCB). acs.org The quantum yield for the formation of MCB from 4,4'-DCB in a methanol (B129727) solution was found to be 0.002. acs.org The photolysis of chlorinated aromatics like 4,4'-DCB is believed to proceed through a homolytic cleavage mechanism, creating aryl radicals. acs.org Studies have also noted that while some degradation occurs, a portion of the initial compound may remain stable or be converted into high-mass compounds, particularly when adsorbed onto surfaces like plant waxes. muni.cz
The efficiency of photolytic degradation can be significantly influenced by the surrounding medium. The use of surfactant and organic solvent mixtures has been shown to enhance the photodecay rate of 4,4'-DCB. nih.gov For instance, combinations of surfactants with acetone (B3395972) or triethylamine (B128534) (TEA) at optimal concentrations resulted in 1.3 to 2.3 times greater photodecay rates. nih.gov This enhancement is attributed to the increased solubility of the hydrophobic PCB, making it more accessible to UV light. nih.gov
Table 1: Photodegradation Products of 4,4'-Dichlorobiphenyl
| Precursor Compound | Primary Degradation Product | Reaction Condition | Reference |
|---|---|---|---|
| 4,4'-Dichlorobiphenyl | 4-Monochlorobiphenyl | UV irradiation in methanol | acs.org |
Hydrolysis and Other Chemical Degradation Mechanisms
Polychlorinated biphenyls as a class are highly resistant to hydrolysis under typical environmental pH and temperature conditions. cpcb.nic.ineuropa.eu Hydrolysis is generally not considered a significant degradation pathway for PCBs in soil and water. researchgate.netwho.int While hydrolysis reactions are used in the industrial synthesis of related compounds, often under high temperatures and pressures with catalysts, these conditions are not representative of the natural environment. epo.orggoogle.com Therefore, the contribution of hydrolysis to the natural attenuation of 4,4'-DCB is minimal compared to photolytic and biological processes.
Sorption and Desorption Dynamics of 4,4'-DICHLOROBIPHENYL-UL-14C
Sorption, the process by which a chemical binds to a solid surface, is a critical factor controlling the transport, availability, and fate of 4,4'-DCB in the environment. The use of the 14C-labeled compound allows for precise measurement of its distribution between solid and liquid phases.
Sorption to Soil and Sediment Matrices
4,4'-DCB, being a hydrophobic compound, readily sorbs to soil and sediment particles. cpcb.nic.innm.gov The extent of sorption is strongly correlated with the organic carbon content of the soil or sediment. who.intnm.govmatec-conferences.org Soils with higher organic matter content exhibit a greater capacity to adsorb PCBs. matec-conferences.org Besides organic matter, clay content also influences sorption. who.int
The strong adsorption of 4,4'-DCB to soil and sediment colloids reduces its mobility and availability in the environment. nm.gov This process decreases its concentration in the water column, thereby reducing its potential for volatilization and transport in aqueous systems. cpcb.nic.in However, this binding also makes the compound less accessible for degradation. The desorption of 4,4'-DCB from contaminated soils can be enhanced by using surfactants and organic solvents, which increase its solubility in the aqueous phase. nih.goveeer.org
Sorption to Microbial Biomass (e.g., Fungal Hyphae)
In addition to soil and sediment, 4,4'-DCB can be significantly sorbed by microbial biomass. Studies using the white-rot fungus Phanerochaete chrysosporium have demonstrated that a large fraction of 14C from 4,4'-[14C]DCB becomes bound to the fungal biomass (hyphae). usda.govnih.govnih.gov
In one study, after 28 days of incubation, 11% of the 14C from 4,4'-DCB was bound to the fungal biomass. usda.gov A time-course experiment revealed that this biomass-bound radioactivity was likely due to nonspecific physical adsorption rather than biological uptake, distinguishing biosorption from biodegradation. usda.govnih.gov During the initial 12 days of the experiment, up to 60% of the labeled DCB was found to be adsorbed to the hyphae and glassware. usda.gov Similar biosorption processes have been observed with other fungi and bacteria, where the removal mechanism is primarily physical adsorption to the cell surfaces. matec-conferences.orgd-nb.infoescholarship.org
Table 2: Partitioning of 4,4'-[14C]DCB after 28-Day Incubation with Phanerochaete chrysosporium
| Fraction | Percentage of Initial 14C | Reference |
|---|---|---|
| Mineralized to 14CO2 | 11% | usda.govnih.gov |
| Hypha-Bound 14C | 11% | usda.gov |
| Ethyl Acetate-Extractable (Aqueous) | 60% | usda.gov |
| Unextracted (Aqueous) | 9% | usda.gov |
Influence of Environmental Factors on Sorption Equilibrium
Several environmental factors can influence the sorption and desorption dynamics of 4,4'-DCB.
Organic Matter and Clay Content: As previously mentioned, the amount of organic carbon and clay in soil and sediment is a primary determinant of sorption capacity. who.intmatec-conferences.org Higher organic content leads to stronger binding. matec-conferences.org
Temperature: Temperature can affect the mobility and partitioning of PCBs. An increase in temperature was found to increase the loss of Aroclor 1254 (a PCB mixture) from soil, suggesting an influence on the sorption/desorption equilibrium and volatilization rates. nm.gov
Water Content: The presence of water can influence the mobility of PCBs in soil. Alternately wetting and drying soil led to a greater loss of PCBs compared to dry soil, possibly because water molecules compete with PCBs for sorption sites on soil particles. nm.gov
Presence of Surfactants: Surfactants can significantly decrease the apparent sorption of PCBs to sediment by increasing their concentration in the aqueous phase through micelle formation. eeer.org This is a key principle behind surfactant-aided remediation of contaminated sites. nih.govnih.gov
pH: While pH has a limited effect on the hydrolysis of 4,4'-DCB, it can influence degradation rates in specific systems, such as the photodecay in certain surfactant/solvent mixtures. nih.govresearchgate.net
Transport and Distribution of 4,4'-DICHLOROBIPHENYL-UL-14C in Environmental Compartments
The transport and distribution of 4,4'-Dichlorobiphenyl (4,4'-DCB), a specific polychlorinated biphenyl (PCB) congener, in the environment are governed by its physicochemical properties. Its low aqueous solubility and high hydrophobicity lead to its partitioning from water to air, soil, and sediment. t3db.ca
Volatilization Rates and Air-Water Exchange
The movement of 4,4'-DCB between the atmosphere and water bodies is a critical process in its environmental distribution. This exchange is influenced by factors such as water solubility, vapor pressure, and Henry's Law Constant. cdc.gov While lower chlorinated biphenyls are more likely to volatilize, higher chlorinated ones tend to sorb to suspended solids and sediments. cdc.gov
Volatilization from water surfaces is generally not considered a major fate process for compounds with a low Henry's Law constant, such as 4,4'-dichlorodiphenyl sulfone, a related compound. nih.gov However, studies have shown that PCBs can volatilize from water, and this process can be a significant pathway for their removal from the aqueous phase. nm.gov The rate of volatilization is influenced by the degree of chlorination, with less chlorinated biphenyls generally exhibiting higher volatilization rates. nm.gov
The air-water exchange of persistent organic pollutants (POPs) like PCBs is a dynamic process. Atmospheric deposition can be a dominant source of PCBs to surface waters, but redissolution from sediments also contributes to water concentrations. cdc.gov The direction of the flux (from air to water or vice-versa) depends on the relative concentrations in each compartment. nih.gov
Table 1: Physicochemical Properties Relevant to Air-Water Exchange of 4,4'-Dichlorobiphenyl
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 223.10 g/mol | |
| Melting Point | 149°C | |
| Boiling Point | 317°C | |
| Aqueous Solubility | ~4.074E-07 moles/L at 25°C | |
| Henry's Law Constant | Varies by study; see notes | henrys-law.orghenrys-law.org |
Note: Henry's Law Constants for dichlorobiphenyls can vary depending on the specific isomer and the measurement or estimation method used. For 2,4'-dichlorobiphenyl, reported values range significantly. henrys-law.org
Leaching and Subsurface Transport in Soils
The movement of 4,4'-DCB through soil is largely dictated by its strong tendency to adsorb to soil organic matter. nm.gov This property generally results in low mobility and minimal leaching into groundwater. cdc.govnm.gov The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the leaching potential of organic compounds. A high Koc value, as is expected for 4,4'-DCB, indicates strong adsorption and limited mobility. nih.govqsardb.org
Research has shown that the leaching of PCBs from soil is extremely low. nm.gov For instance, one study found that even with high application rates, only a very small percentage of applied PCBs leached through the soil column. nm.gov The presence of organic matter in soil is a more significant factor in PCB adsorption than clay content or surface area. nm.gov
However, the transport of PCBs in soil can be facilitated by the presence of co-contaminants like solvents or through association with colloids or emulsions, which can increase their mobility. epa.gov Leaching of lower chlorinated PCBs may occur in soils with low organic matter content. cdc.gov Studies on land-applied sewage sludge have also investigated the potential for PCB leaching, with results indicating that while some leaching can occur, it is generally minimal for higher chlorinated biphenyls. researchgate.net
Table 2: Soil Partitioning and Leaching Parameters
| Parameter | Description | Typical Behavior of 4,4'-DCB | Reference |
|---|---|---|---|
| Koc (Organic Carbon-Normalized Sorption Coefficient) | Ratio of the chemical adsorbed per unit weight of organic carbon to the concentration in solution. cdc.gov | Expected to be high, indicating strong sorption. nih.govqsardb.org | nih.govqsardb.orgcdc.gov |
| Leaching Potential | The likelihood of a chemical to move through the soil profile with water. | Generally low due to strong adsorption to soil organic matter. cdc.govnm.gov | cdc.govnm.gov |
| Factors Influencing Transport | Can be enhanced by co-solvents or colloids. epa.gov Lower chlorinated congeners may be more mobile in low organic matter soils. cdc.gov | cdc.govepa.gov |
Sediment-Water Partitioning Processes
In aquatic environments, 4,4'-DCB readily partitions from the water column to sediments. This process is driven by the compound's hydrophobicity and its affinity for the organic carbon present in sediments. hudsonriver.orgsolutions-project.eu The sediment-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are used to quantify this distribution. solutions-project.euepa.gov
The partitioning behavior can be complex. For example, the presence of dissolved organic carbon (DOC) and microorganisms in the water can influence the apparent distribution coefficient. epa.gov Studies have shown that PCBs can be mobilized from sediments due to changes in ionic strength, which can release organic colloids that facilitate PCB transport. epa.gov
The partitioning is also influenced by the characteristics of the sediment, such as the amount and type of organic carbon (including black carbon), and the properties of the specific PCB congener. hudsonriver.org Models describing sediment-water partitioning often incorporate these factors to better predict the environmental fate of these compounds. hudsonriver.org Once in the sediments, PCBs can act as a long-term source of contamination to the overlying water column. noaa.gov
Table 3: Sediment-Water Partitioning Coefficients for Dichlorobiphenyls
| Coefficient | Description | Factors Influencing the Value | Reference |
|---|---|---|---|
| Kd (Distribution Coefficient) | The ratio of the contaminant concentration sorbed to sediment to the concentration in the water phase. epa.gov | Sediment properties (e.g., organic content), ionic strength of the water, presence of dissolved organic carbon and microorganisms. epa.gov | epa.gov |
| Koc (Organic Carbon-Water Partition Coefficient) | The ratio of the concentration in organic carbon to the concentration in water at equilibrium. solutions-project.eu | Chemical hydrophobicity (log Kow), sediment organic carbon and black carbon content. hudsonriver.org | hudsonriver.orgsolutions-project.eu |
| Log Kp | Logarithm of the sediment-water partition coefficient. | For less chlorinated PCBs, log Kp is relatively constant (approx. 5). For more chlorinated PCBs, it increases with increasing log Kow. hudsonriver.org | hudsonriver.org |
Note: The provided data often refers to dichlorobiphenyls as a group or to specific isomers other than 4,4'-DCB, but the general principles apply.
Biotransformation and Metabolic Pathways of 4,4 Dichlorobiphenyl Ul 14c
Microbial Degradation of 4,4'-DICHLOROBIPHENYL-UL-14C
Microorganisms have evolved diverse strategies to break down persistent organic pollutants like 4,4'-DCB. These processes are fundamental to the natural attenuation and potential bioremediation of contaminated environments. Both bacteria and fungi contribute to the degradation of this compound through distinct metabolic routes.
Bacteria employ both aerobic and anaerobic pathways to metabolize 4,4'-DCB. These mechanisms involve a series of enzymatic reactions that can lead to the partial or complete breakdown of the molecule.
Under aerobic conditions, the primary mechanism for bacterial degradation of 4,4'-DCB is initiated by the biphenyl (B1667301) catabolic pathway. nih.gov The first and most critical step is catalyzed by biphenyl dioxygenase (BPDO), a Rieske-type iron-sulfur protein. This enzyme, often designated as BphA, introduces molecular oxygen across the 2,3-positions of one of the aromatic rings, a process known as dioxygenation. nih.gov This reaction forms a cis-2,3-dihydro-2,3-dihydroxy-4,4'-dichlorobiphenyl, commonly referred to as a cis-diol. The formation of this cis-diol is a key determinant for the subsequent degradation of the congener. osti.gov The biphenyl catabolic pathway involves a sequence of four enzymatic steps that convert the biphenyl molecule into corresponding benzoic acids. nih.gov The versatility of these enzymes allows for the cometabolism of various biphenyl analogs, including polychlorinated biphenyls (PCBs). nih.gov
In anaerobic environments, a different mechanism known as reductive dechlorination is the primary pathway for 4,4'-DCB transformation. nih.govwikipedia.org This process involves the removal of chlorine atoms from the biphenyl structure, with the PCB molecule acting as a terminal electron acceptor for anaerobic microorganisms. wikipedia.org The reaction cleaves the carbon-chlorine bond and replaces the chlorine with a hydrogen atom, releasing a chloride ion. wikipedia.org Studies on microbial consortia from contaminated sediments have shown that dechlorination of 4,4'-DCB occurs sequentially, producing 4-chlorobiphenyl (B17849) and ultimately biphenyl. nih.gov This process preferentially removes chlorine atoms from the meta and para positions. epa.gov The removal of chlorine atoms is significant because it reduces the toxicity of the compound and makes the resulting less-chlorinated biphenyls more susceptible to aerobic degradation. epa.govoregonstate.edu
The degradation of 4,4'-DCB is often carried out by synergistic microbial consortia rather than single bacterial strains. asm.orgnih.gov A well-documented example is the LPS10 consortium, isolated from a PCB-contaminated freshwater environment. asm.orgnih.govtennessee.edu This consortium consists of three primary members:
Pseudomonas testosteroni (LPS10A): Mediates the initial breakdown of 4,4'-dichlorobiphenyl (B164843) into 4-chlorobenzoic acid. asm.orgnih.govtennessee.edu
Arthrobacter sp. (LPS10B): Responsible for the subsequent degradation of the 4-chlorobenzoic acid intermediate. asm.orgnih.govtennessee.edu
Pseudomonas putida bv. A (LPS10C): Its specific role within the consortium has not been fully determined. asm.orgnih.govtennessee.edu
Other studies have highlighted the capabilities of individual strains and different consortia. For instance, a coculture of two Acinetobacter strains, P6 and 4CB1, effectively degrades 4,4'-DCB; strain P6 converts it to 4-chlorobenzoate (B1228818), which is then mineralized by strain 4CB1. nih.gov Pseudomonas pseudoalcaligenes KF707 and Pseudomonas putida LB400 are other notable strains capable of degrading a wide range of PCB congeners, including 4,4'-DCB. jmb.or.krepa.gov The efficiency of degradation can vary significantly between different species and even between strains of the same species. nih.govepa.gov
Table 1: Bacterial Strains Involved in 4,4'-Dichlorobiphenyl Degradation
| Strain/Consortium | Degradation Pathway | Key Function | Reference(s) |
|---|---|---|---|
| Pseudomonas testosteroni | Aerobic | Breaks down 4,4'-DCB to 4-chlorobenzoic acid. asm.orgnih.govtennessee.edu | asm.org, nih.gov, tennessee.edu, nih.gov |
| Arthrobacter sp. | Aerobic | Degrades 4-chlorobenzoic acid. asm.orgnih.govtennessee.edu Cometabolizes PCBs. nih.govnih.gov | nih.gov, asm.org, nih.gov, nih.gov, tennessee.edu |
| Pseudomonas putida | Aerobic | Part of a degrading consortium; some strains degrade a wide range of congeners. asm.orgnih.govepa.gov | asm.org, nih.gov, epa.gov, tandfonline.com, nih.gov |
| Pseudomonas alcaligenes | Aerobic | Used in combination with other strains for PCB degradation. tandfonline.com | jmb.or.kr, tandfonline.com |
| Acinetobacter sp. | Aerobic | Works in coculture to degrade 4,4'-DCB and its metabolites. nih.gov | nih.gov |
| Alcaligenes eutrophus | Aerobic | Capable of PCB metabolism. cdnsciencepub.com | cdnsciencepub.com |
The analysis of metabolic pathways relies on the identification of intermediate compounds. For the aerobic degradation of 4,4'-DCB, the initial product is a cis-2,3-dihydro-2,3-dihydroxy-4,4'-dichlorobiphenyl (cis-diol), resulting from the action of biphenyl dioxygenase. Subsequent enzymatic reactions lead to ring cleavage, ultimately producing 4-chlorobenzoic acid as a major, persistent metabolite. asm.orgnih.govtennessee.edutandfonline.com This chlorobenzoate can accumulate in cultures of single strains but can be further degraded by specific bacteria or consortia. nih.govnih.gov Under certain conditions, these chlorobenzoates can be transformed into other intermediates like chlorocatechols and muconic semialdehydes. nih.gov
In anaerobic reductive dechlorination, the primary metabolites are sequentially dechlorinated biphenyls. The degradation of 4,4'-DCB first yields 4-chlorobiphenyl , followed by the formation of biphenyl . nih.gov
Table 2: Key Metabolites from Bacterial Degradation of 4,4'-Dichlorobiphenyl
| Metabolite | Pathway | Precursor | Producing Organism(s) | Reference(s) |
|---|---|---|---|---|
| cis-2,3-dihydro-2,3-dihydroxy-4,4'-dichlorobiphenyl (cis-diol) | Aerobic | 4,4'-Dichlorobiphenyl | Various aerobic bacteria | |
| 4-Chlorobenzoic Acid | Aerobic | 4,4'-Dichlorobiphenyl | Pseudomonas testosteroni, Acinetobacter sp. P6 | asm.org, nih.gov, nih.gov, tandfonline.com, tennessee.edu |
| Chlorocatechols | Aerobic | Chlorobenzoic Acids | Pseudomonas testosteroni B-356 | nih.gov |
| 4-Chlorobiphenyl | Anaerobic Reductive Dechlorination | 4,4'-Dichlorobiphenyl | Anaerobic consortia | nih.gov |
Certain fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems capable of degrading a wide range of persistent environmental pollutants, including 4,4'-DCB. usda.govnih.gov
Phanerochaete chrysosporium is the most extensively studied white-rot fungus for PCB degradation. usda.govnih.govnih.gov This fungus can achieve significant degradation of 4,4'-DCB, including mineralization (the complete breakdown to CO₂). usda.govnih.gov One study using 4,4'-[¹⁴C]DCB documented approximately 11% mineralization after a 28-day incubation period. usda.govnih.govnih.gov
The fungal degradation pathway is initiated by hydroxylation, which is considered a key step. nih.gov P. chrysosporium transforms 4,4'-DCB into hydroxylated intermediates such as 3-hydroxy-4,4'-DCB and 4-hydroxy-3,4'-DCB. nih.gov Another strain, Phanerochaete sp. MZ142, produces 2-hydroxy-4,4'-DCB and 3-hydroxy-4,4'-DCB. nih.gov These hydroxylated compounds can undergo further transformation. For example, 3-hydroxy-4,4'-DCB is metabolized by both fungal strains into a variety of products, including:
3-methoxy-4,4'-DCB
4-chlorobenzoic acid
4-chlorobenzyl alcohol nih.gov
Notably, 4-chlorobenzoic acid is an intermediate common to both bacterial aerobic and fungal degradation pathways. usda.govnih.gov This suggests that while the initial enzymatic attacks differ, the subsequent metabolic routes may share some similarities. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,2'-dichlorobiphenyl |
| 2,3,4'-trichlorobiphenyl |
| 2,6-dichlorobiphenyl |
| 2-hydroxy-4,4'-DCB |
| 2-hydroxybenzoic acid |
| 3,3'-dichlorobiphenyl |
| 3-hydroxy-4,4'-DCB |
| 3-methoxy-4,4'-DCB |
| 4,4'-Dichlorobiphenyl (4,4'-DCB) |
| 4-chlorobenzaldehyde |
| 4-chlorobenzoic acid |
| 4-chlorobenzyl alcohol |
| 4-chlorobiphenyl |
| 4-hydroxy-3,4'-DCB |
| Aroclor 1242 |
| Benzoate (B1203000) |
| Biphenyl |
| cis-2,3-dihydro-2,3-dihydroxy-4,4'-dichlorobiphenyl |
| Chlorobenzoates |
| Chlorocatechols |
| l-carvone |
Co-metabolic Influences on Microbial Biotransformation Rates
Co-metabolism is a process where microorganisms degrade a compound from which they derive no energy, in the presence of a primary energy-yielding growth substrate. In the context of 4,4'-DCB, the presence of other carbon sources can influence its degradation. For instance, when Acinetobacter sp. strain P6 is grown on biphenyl, it co-metabolizes 4,4'-DCB primarily to 4-chlorobenzoate. nih.govnih.gov
A coculture of Acinetobacter sp. strain P6 and Acinetobacter sp. strain 4CB1, where strain 4CB1 can utilize 4-chlorobenzoate as a sole carbon and energy source, demonstrates enhanced degradation. nih.govnih.gov In this synergistic relationship, the 4-chlorobenzoate produced by strain P6 does not accumulate but is further degraded by strain 4CB1. nih.govnih.gov This highlights the potential of microbial consortia for more complete mineralization of PCBs. The addition of magnetite nanoparticles has also been shown to significantly enhance the degradation of 4,4'-DCB by Phanerochaete chrysosporium. sciencechina.cn After 5 days of co-cultivation, the degradation rate increased from 65% to 84%. sciencechina.cn
Plant Metabolism and Uptake of 4,4'-DICHLOROBIPHENYL-UL-14C
Plants, in conjunction with their associated microorganisms, can take up and metabolize organic pollutants from the soil and water. The "green liver" model suggests that plants possess detoxification mechanisms similar to those in animal livers. acs.org
Metabolic Transformation in Plant Cell Suspension Cultures (e.g., Wheat, Soybean, Rose)
Plant cell suspension cultures are a valuable tool for studying the metabolic fate of xenobiotics in a controlled, axenic environment. acs.org Studies have shown that the metabolism of PCB congeners is highly dependent on the plant species. oup.com For instance, two species from the Fabaceae family have demonstrated high capacities for metabolizing various congeners. oup.com
Generally, a lower degree of chlorination is associated with higher rates of metabolism. oup.com However, 4,4'-dichlorobiphenyl appears to be an exception and can be more recalcitrant than some other congeners, suggesting that the substitution pattern is a critical factor. oup.comnih.gov In some studies, 4,4'-DCB was not hydroxylated, while other more chlorinated congeners were. nih.gov
In experiments with various plant cell cultures, including wheat and soybean, it was found that the uptake and metabolism of PCBs vary. oup.comnih.gov For example, soybean cell cultures have been shown to metabolize 2-chlorobiphenyl (B15942) into several hydroxylated compounds. oup.com Wheat cell cultures were able to transform 2,2',5,5'-tetrachlorobiphenyl (B50384) into monohydroxylated and dihydroxylated metabolites. oup.comiaea.org
Hydroxylation and Conjugation Pathways in Whole Plants (e.g., Poplar)
Whole plants provide a more complex system for studying metabolic pathways. Poplar plants (Populus deltoides x nigra), a model species for phytoremediation, have been shown to metabolize PCBs. acs.orgd-nb.info In vivo studies with whole poplar plants have demonstrated their ability to hydroxylate PCBs. acs.org For example, when exposed to 4-monochlorobiphenyl, poplar plants produced five different monohydroxylated metabolites. d-nb.info
The general metabolic pathway in plants involves three phases:
Phase I (Transformation): The initial activation of the PCB molecule, typically through hydroxylation, is catalyzed by enzymes like cytochrome P-450 monooxygenases. acs.orgnih.gov
Phase II (Conjugation): The hydroxylated metabolites are then conjugated with plant molecules, such as sugars (e.g., glucose), to increase their water solubility. nih.gov
Phase III (Sequestration): The resulting conjugates are compartmentalized and sequestered into the plant's vacuole or bound to cell wall components like lignin. nih.govnih.gov This process effectively removes the pollutant from active metabolic pathways.
While in vitro studies with cell cultures are useful for screening, whole plant studies are essential for understanding the complete metabolic fate, including translocation and tissue-specific accumulation of metabolites. acs.org
In Vitro Mammalian Biotransformation of 4,4'-DICHLOROBIPHENYL-UL-14C
The in vitro biotransformation of 4,4'-dichlorobiphenyl has been extensively studied, particularly within mammalian systems, to understand the mechanisms of its metabolism and detoxification or activation.
Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes and are a primary site for the metabolism of foreign compounds, including 4,4'-dichlorobiphenyl. dntb.gov.uanih.gov In vitro studies using hepatic microsomes from various species, such as rats and pigeons, have demonstrated the metabolism of 4,4'-dichlorobiphenyl. nih.gov The rate of metabolism can vary significantly between species. For a related compound, 4-chlorobiphenyl, the average rate of formation of its hydroxylated metabolite was found to be 342 pmol/mg microsomal protein/min in rats, compared to 12 pmol/mg microsomal protein/min in pigeons. nih.gov
The metabolic activity is dependent on cofactors such as NADPH and is catalyzed by the cytochrome P450 enzyme system. nih.gov The primary metabolites formed are hydroxylated derivatives of the parent compound.
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. wjgnet.comresearchgate.net The hydroxylation of 4,4'-dichlorobiphenyl is a key metabolic step catalyzed by these enzymes. escholarship.orgnih.gov Different CYP isozymes exhibit varying specificities and efficiencies in metabolizing different polychlorinated biphenyl (PCB) congeners. For example, in rats, treatment with inducers of CYP enzymes, such as Aroclor 1254, leads to a significant increase in the metabolism of 4-chlorobiphenyl. nih.gov This induction results in a higher formation of dihydroxylated metabolites. nih.gov The specific CYP enzymes involved can influence the position of hydroxylation on the biphenyl rings. researchgate.net
The metabolic hydroxylation of aromatic compounds like 4,4'-dichlorobiphenyl often proceeds through the formation of highly reactive arene oxide intermediates. nih.govualberta.ca These epoxides are formed by the action of cytochrome P450 enzymes. nih.gov The arene oxide can then undergo several reactions: enzymatic hydration to a dihydrodiol, conjugation with glutathione, or spontaneous rearrangement to a phenol. researchgate.net
A significant phenomenon associated with the rearrangement of arene oxides is the "NIH shift," which involves an intramolecular migration of a substituent (in this case, a chlorine atom) during the hydroxylation process. nih.govrsc.org Evidence for this pathway in the metabolism of 4,4'-dichlorobiphenyl comes from the identification of metabolites where a chlorine atom has shifted to an adjacent carbon. rsc.org For instance, the metabolism of 4,4'-dichlorobiphenyl in rabbits yields 3,4'-dichlorobiphenyl-4-ol, a product consistent with a 3,4-epoxidation followed by a 1,2-halogen shift. rsc.org
Following hydroxylation, the resulting phenolic metabolites of 4,4'-dichlorobiphenyl can undergo phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. One of the major conjugation pathways is glucuronidation, where glucuronic acid is attached to the hydroxyl group. However, hydroxylated PCBs are often considered poor substrates for glucuronidation or sulfation. escholarship.org Other potential conjugation reactions could involve sulfation.
The reactive arene oxide intermediates formed during the metabolism of 4,4'-dichlorobiphenyl can covalently bind to cellular macromolecules such as proteins and DNA. nih.govnih.gov This binding is considered a critical event in the toxicity of many chemical carcinogens. Studies with radiolabeled tetrachlorobiphenyl isomers have shown that the extent of covalent binding differs between isomers and is particularly significant in the liver. nih.gov The binding is dependent on the metabolic activation by cytochrome P450 enzymes. nih.govnih.gov The level of covalent binding of [14C] labeled 1,1-dichloroethylene, another chlorinated compound, to subcellular fractions was found to correlate with their cytochrome P450 content. nih.gov This suggests that tissues with high metabolic activity, like the liver, are major targets for such binding.
The table below presents data on the covalent binding of metabolites from different chlorinated compounds.
| Compound | Tissue/Fraction | Observation |
| 3,4,3',4'-Tetrachlorobiphenyl | Rat Liver and Blood | Higher covalent binding compared to 2,4,2',4'-TCB. nih.gov |
| 2,4,2',4'-Tetrachlorobiphenyl | Rat Liver and Blood | Lower covalent binding compared to 3,4,3',4'-TCB. nih.gov |
| [14C]1,1-Dichloroethylene | Mouse Liver Microsomes | Covalent binding is NADPH- and cytochrome P-450-dependent. nih.gov |
| [14C]1,1-Dichloroethylene | Mouse Kidney Microsomes | No detectable covalent binding. nih.gov |
Bioavailability and Bioaccumulation Dynamics of 4,4 Dichlorobiphenyl Ul 14c
Uptake and Distribution in Aquatic Organisms
Once in aquatic environments, 4,4'-dichlorobiphenyl (B164843) can be taken up by a range of organisms. Its lipophilic nature drives its accumulation in tissues, and the extent of this bioaccumulation is influenced by factors such as the organism's physiology, the exposure pathway, and the characteristics of the surrounding environment.
Marine invertebrates are known to accumulate PCBs from their environment. collectionscanada.ca Studies have shown that benthic invertebrates, including sea urchins, can exhibit substantial PCB accumulation, indicating an efficient transfer from sediments to the food web. collectionscanada.ca The exposure route, whether through contaminated water or ingestion of contaminated sediment and food, plays a significant role in the uptake and subsequent bioaccumulation in these organisms. epa.govca.gov For instance, bottom-feeding invertebrates are directly exposed to PCBs present in sediments. epa.gov
The bioaccumulation of PCBs in marine invertebrates is a critical step in the transfer of these contaminants to higher trophic levels. collectionscanada.ca Predators that feed on these invertebrates can accumulate even higher concentrations of PCBs. collectionscanada.ca
Following uptake, 4,4'-dichlorobiphenyl is not uniformly distributed throughout an organism. Due to its lipophilic properties, it tends to accumulate in tissues with high lipid content. nih.gov In many organisms, the liver is a primary site of accumulation. escholarship.org In sea urchins, studies on the distribution of microplastics, which can sorb hydrophobic contaminants like PCBs, have shown accumulation in the digestive system, water vascular system, and gonads. nih.govunina.it The specific distribution can be influenced by the particle size of the contaminant carrier, with smaller particles potentially showing different distribution patterns than larger ones. nih.govunina.it For example, one study found that larger microplastics were more abundant in the gonads of sea urchins compared to smaller ones. unina.it
The analysis of different tissues is crucial for understanding the internal fate and potential toxicological effects of 4,4'-dichlorobiphenyl. xmu.edu.cn
The route of exposure significantly impacts the uptake kinetics of 4,4'-dichlorobiphenyl in aquatic organisms. Uptake can occur directly from the water column or through the ingestion of contaminated sediments. epa.govca.gov For many benthic species, ingestion of sediment is a primary exposure route. epa.gov The bioavailability of PCBs in sediment is a key factor, as higher concentrations in sediment can lead to higher concentrations in the water and, consequently, increased uptake by organisms. epa.gov
Studies have shown that mussels exposed to contaminated sediment can accumulate organic compounds to concentrations two to three orders of magnitude higher than background levels. vliz.be The uptake can reach a steady state within a few weeks of exposure. vliz.be The depuration, or elimination, of these compounds can be slow, with concentrations remaining above control values even after extended periods in a clean environment. vliz.be
Bioaccumulation in Terrestrial Organisms
The bioaccumulation of 4,4'-dichlorobiphenyl is not limited to aquatic environments. This compound can also be taken up by terrestrial organisms, posing a risk to soil ecosystems and potentially entering terrestrial food chains.
Soil-dwelling organisms can accumulate PCBs from contaminated soil. Fungi isolated from contaminated soil have demonstrated the ability to grow in the presence of a mixture of PCBs, including 4,4'-dichlorobiphenyl, and in some cases, degrade them. nih.gov This suggests that soil microorganisms play a role in the fate of these compounds in the terrestrial environment. Earthworms have also been shown to bioaccumulate PCBs from soil, with less chlorinated congeners showing higher bioaccumulation factors. science.gov
Plants can take up 4,4'-dichlorobiphenyl from contaminated soil, a process that has implications for phytoremediation, the use of plants to clean up contaminated environments. ethernet.edu.et Studies using radiolabeled compounds have been instrumental in tracking the movement of chemicals from soil into plant tissues. electronicsandbooks.com Research has shown that plants can absorb PCBs and other organic contaminants from sludge-amended soils. epa.gov The uptake of these compounds into plant tissues represents a potential pathway for their entry into the terrestrial food chain, for instance, through consumption by grazing herbivores. epa.gov
The potential for plant uptake is a key consideration in assessing the environmental risk of 4,4'-dichlorobiphenyl and in developing strategies for the remediation of contaminated sites. ethernet.edu.et
Mechanistic Considerations for Bioaccumulation Potential
The bioaccumulation of a chemical in an organism is a dynamic process, influenced by the compound's physicochemical properties and the organism's biological processes. For 4,4'-dichlorobiphenyl, two key mechanistic factors are its affinity for lipids and its susceptibility to metabolic transformation.
Role of Lipid Content in Radiochemical Retention
The retention of 4,4'-dichlorobiphenyl within an organism is strongly dictated by its lipophilic, or "fat-loving," nature. nih.govt3db.cacpcb.nic.inctdbase.org As a member of the polychlorinated biphenyl (B1667301) (PCB) family, it has low solubility in water and high solubility in fats and oils. cpcb.nic.inbiochempress.com This characteristic is the primary driver for its partitioning from the aqueous environment of the bloodstream into lipid-rich tissues, where it is stored. nih.govt3db.cacdc.govwho.int Tissues with high fat content, such as adipose tissue and the liver, are the main repositories for this compound. cdc.govwho.int
The slow rate at which PCBs are metabolized, combined with their high lipid solubility, results in their bioaccumulation in these fatty tissues. t3db.cacdc.gov The tendency of a compound to bioaccumulate can be estimated using its octanol-water partition coefficient (Kow), with higher values indicating greater lipophilicity. The addition of chlorine atoms generally increases a PCB's lipophilicity and, consequently, its accumulation in fatty tissues. cpcb.nic.in The structure of 4,4'-dichlorobiphenyl, with chlorine atoms at the para-positions, contributes to its significant environmental persistence and potential for bioaccumulation. cpcb.nic.in
The following table displays key physicochemical properties of 4,4'-dichlorobiphenyl that quantify its lipophilic nature.
| Property | Value | Description |
| XLogP3 | 5.6 nih.gov | A computed logarithm of the octanol/water partition coefficient (Kow), indicating a high affinity for fatty environments over aqueous ones. |
| LogS | -6.56 biochempress.com | The logarithm of the aqueous solubility, with a highly negative value indicating very low solubility in water. |
This inherent lipophilicity means that upon absorption, 4,4'-dichlorobiphenyl-UL-¹⁴C is rapidly distributed to and stored in tissues with a high percentage of lipids. Its clearance from these tissues is slow, leading to long-term retention and accumulation.
Impact of Metabolic Transformation on Bioaccumulation
While 4,4'-dichlorobiphenyl is persistent, it is not biologically inert. It undergoes metabolic transformation, primarily in the liver, which significantly influences its bioaccumulation profile. cdc.govnih.gov The main enzymatic system responsible for this is the cytochrome P-450 monooxygenase system. cdc.govresearchgate.net
The primary metabolic pathway is hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl structure, creating hydroxylated metabolites (OH-PCBs). cdc.govnih.govresearchgate.net This transformation is crucial because it increases the polarity of the molecule, making it more water-soluble. t3db.cacdc.gov This increased solubility generally reduces the compound's affinity for lipid tissues and facilitates its excretion from the body, thereby decreasing its bioaccumulation potential. nih.gov Research has shown that hydroxylation of PCBs results in a slightly lower octanol-water partition coefficient (logKow). nih.gov
These more polar metabolites can then undergo further "Phase II" metabolism, where they are conjugated with molecules like glucuronic acid or sulfates. nih.govt3db.cacdc.gov These conjugates are even more water-soluble and are readily excreted from the body, mainly through bile and feces. nih.govcdc.gov
However, the process is complex. While metabolism is generally a detoxification and elimination pathway, some hydroxylated metabolites can be retained in the body. nih.gov Instead of being stored in fat, certain OH-PCBs have been found to bind to specific proteins in the blood, such as transthyretin, leading to their accumulation in the bloodstream. diva-portal.org
Several specific metabolites of 4,4'-dichlorobiphenyl have been identified in research studies.
| Parent Compound | Metabolite | Abundance/Note |
| 4,4'-Dichlorobiphenyl | 4,4'-dichloro-3-biphenylol | Identified as the most abundant metabolite in one study. Also identified as a known human metabolite. nih.gov |
| 4,4'-Dichlorobiphenyl | 4'-chloro-4-biphenylol | Identified metabolite. |
| 4,4'-Dichlorobiphenyl | 4,4'-dichloro-2-biphenylol | Identified metabolite. |
| 4,4'-Dichlorobiphenyl | 4'-chloro-3-biphenylol | Identified metabolite. |
| 4,4'-Dichlorobiphenyl | 4,4'-dichloro-3,3'-biphenyldiol | Dihydroxylated metabolite. |
Advanced Methodologies for Tracing and Quantifying 4,4 Dichlorobiphenyl Ul 14c and Its Metabolites
Radiotracer Techniques for Mass Balance and Distribution Studies
Radiotracer techniques are fundamental in determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. By using 4,4'-dichlorobiphenyl-UL-14C, every part of the molecule containing a carbon atom is radiolabeled, enabling the tracking of the parent compound and all its carbon-containing metabolites.
Liquid Scintillation Counting (LSC) for Total Radioactivity Assessment
Liquid Scintillation Counting (LSC) is a cornerstone analytical method for the quantitative measurement of total radioactivity in a sample. This technique is indispensable for establishing the mass balance of 4,4'-dichlorobiphenyl-UL-14C in metabolism and distribution studies. In LSC, the sample, such as tissue homogenate, excreta (urine and feces), or captured carbon dioxide, is mixed with a liquid scintillation cocktail. epa.govdtic.mil The beta particles emitted by the 14C isotope interact with solvent molecules in the cocktail, transferring energy to fluorescent solutes (fluors). nih.gov These excited fluors then emit photons of light, which are detected and counted by a photomultiplier tube within the LSC instrument. nih.gov
Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution Profiling
Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique that provides a detailed visual and quantitative assessment of the distribution of a radiolabeled compound throughout an entire organism. researchgate.netnih.gov This method is instrumental in identifying target tissues for accumulation and persistence of 4,4'-dichlorobiphenyl-UL-14C and its metabolites. nih.gov
In a typical QWBA study, an animal is frozen at specific time points after administration of the radiolabeled compound. The frozen carcass is then sectioned into very thin longitudinal slices using a cryomicrotome. researchgate.net These whole-body sections are placed in contact with a phosphor imaging plate. researchgate.net The radiation emitted from the 14C within the tissues creates a latent image on the plate. A phosphor imager scans the plate and digitizes the image, creating a high-resolution map of the radioactivity distribution across every organ and tissue. nih.gov
The intensity of the signal in each tissue is proportional to the concentration of the radiolabel. By co-exposing standards with known radioactivity concentrations, the signal intensity can be converted into quantitative data (e.g., ng-equivalents/g of tissue). nih.gov QWBA studies can reveal specific sites of accumulation, such as lipid-rich tissues like adipose and liver, which is characteristic of lipophilic compounds like PCBs. nih.gov The technique provides invaluable, high-resolution spatial information on distribution that complements the non-spatial, bulk radioactivity data obtained from LSC of dissected tissues. nih.govoup.com
Isotope Trapping Experiments for Volatile Metabolite Capture (e.g., 14CO2)
A critical aspect of understanding the complete metabolism of 4,4'-dichlorobiphenyl-UL-14C is to account for its potential mineralization to volatile end products, most notably carbon dioxide (14CO2). Isotope trapping experiments are designed specifically to capture and quantify these volatile metabolites. The complete oxidation of the biphenyl (B1667301) rings results in the release of 14CO2, which provides definitive evidence of biodegradation. nih.gov
These experiments are typically conducted in closed systems, such as respirometers or sealed culture flasks, containing the test system (e.g., microorganisms, soil slurries, or whole animals). lancs.ac.ukiarc.fr Air is passed through the system to support aerobic metabolism and to sweep any evolved volatile compounds out. The exiting gas stream is then bubbled through a trapping solution, commonly a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which efficiently captures the acidic 14CO2 gas. lancs.ac.uk At various time points, aliquots of the trapping solution are taken and analyzed by Liquid Scintillation Counting to quantify the amount of captured 14CO2. asm.org
Studies on the biodegradation of various 14C-labeled PCBs by microorganisms like the white-rot fungus Phanerochaete chrysosporium have used this method to quantify mineralization. For instance, after 28 days of incubation, this fungus was able to mineralize 11% of the administered 4,4'-[14C]dichlorobiphenyl to 14CO2. nih.gov Similarly, other studies have measured the release of 14CO2 from different PCB congeners to assess the extent of their complete degradation in various environmental matrices. nih.govoup.com
| PCB Congener | Test System | Mineralization (% of initial radioactivity as 14CO2) | Study Duration |
| 4,4'-[14C]dichlorobiphenyl | Phanerochaete chrysosporium | 11% | 28 days |
| 3,3'-[14C]dichlorobiphenyl | Pseudomonas species in soil | < 0.4% | 2 months |
| 2,4',5-[U-14C]trichlorobiphenyl | Trametes versicolor | Stimulated by Triton X-100 | Not specified |
This table presents selected findings on the mineralization of 14C-labeled dichlorobiphenyls to 14CO2 as measured by isotope trapping techniques. nih.govnih.govoup.com
Sample Preparation and Extraction Methodologies for Radiolabeled Compounds
The accuracy of any analysis of 4,4'-dichlorobiphenyl-UL-14C and its metabolites is highly dependent on the efficiency and selectivity of the sample preparation and extraction procedures.
Extraction from Complex Environmental Matrices (e.g., Soil, Sediment, Water)
Extracting 4,4'-dichlorobiphenyl-UL-14C from environmental matrices like soil, sediment, and water presents significant challenges due to the compound's hydrophobicity and strong association with organic matter.
Soil and Sediment: Supercritical Fluid Extraction (SFE) has proven to be an effective technology for the cleanup of PCB-contaminated soils and sediments. researchgate.net Studies have shown that SFE can remove a high percentage of PCBs from real-world river sediments. researchgate.net The efficiency of extraction can be influenced by factors such as temperature, pressure, the use of co-solvents, and the water content of the sample. researchgate.net For radiolabeled compounds, the extraction efficiency is readily determined by measuring the radioactivity in the extract and comparing it to the initial radioactivity in the sample.
Water: For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE) are common methods. The choice of method depends on the concentration of the analyte and the presence of interfering substances.
Extraction from Biological Tissues and Cellular Fractions (e.g., Microsomes)
In biological systems, 4,4'-dichlorobiphenyl (B164843) and its metabolites can be found in various tissues and cellular compartments. Extraction from these matrices requires methods that can efficiently release the compounds while minimizing the co-extraction of interfering lipids and proteins.
A common approach for tissues involves homogenization followed by extraction with a mixture of polar and non-polar solvents. For cellular fractions like microsomes, where metabolic activity is often studied, specific protocols are employed to separate the parent compound and its metabolites from the protein and lipid components. mit.edu Solid-phase extraction is also utilized to clean up tissue extracts before analysis. vliz.be The use of 14C-labeling allows for precise tracking of the compound through each step of the extraction and cleanup process, enabling the calculation of recovery rates.
Techniques for Analyzing Non-Extractable (Bound) Residues
A significant portion of 4,4'-dichlorobiphenyl-UL-14C and its metabolites can become tightly associated with soil, sediment, or biological macromolecules, forming what are known as non-extractable or bound residues. wur.nl These residues are not removed by conventional solvent extraction methods. Understanding the nature and quantity of these bound residues is crucial for a complete environmental fate assessment.
The analysis of bound residues often involves harsh chemical treatments to release the entrapped radioactivity. A new method for extracting bound residues of 14C-labeled chlorsulfuron (B1668881) in soils was developed, and the combination of LC-MS with isotope tracing was used to identify the composition of the 14C-bound residue. nih.gov This study found that the parent compound and its degradation products constituted the main components of the bound residue. nih.gov Similar approaches can be applied to investigate the bound residues of 4,4'-dichlorobiphenyl-UL-14C.
By measuring the radioactivity remaining in the solid matrix after exhaustive extraction, the amount of bound residue can be quantified. Further analysis, though challenging, can provide insights into the chemical nature of these residues and the mechanisms by which they are formed.
Comparative Research Perspectives on 4,4 Dichlorobiphenyl Ul 14c
Comparison of Degradation Rates and Pathways Across Organisms
The biotransformation of 4,4'-dichlorobiphenyl (B164843) is a complex process that varies significantly across different biological kingdoms, primarily influenced by the enzymatic machinery of the organism.
Fungal vs. Bacterial Biotransformation Efficiencies
Fungi and bacteria employ distinct strategies for the degradation of 4,4'-dichlorobiphenyl, leading to different metabolites and degradation efficiencies.
Fungal Biotransformation: White-rot fungi, such as Phanerochaete chrysosporium, have demonstrated the ability to degrade 4,4'-dichlorobiphenyl. nih.govusda.govnih.gov Studies have shown that P. chrysosporium can mineralize 4,4'-dichlorobiphenyl, with one study reporting 11% mineralization after 28 days of incubation. usda.govnih.gov The degradation pathway in fungi typically involves hydroxylation. For instance, P. chrysosporium and Phanerochaete sp. MZ142 metabolize 4,4'-dichlorobiphenyl into hydroxylated intermediates. nih.gov Phanerochaete sp. MZ142 produces 2-hydroxy-4,4'-DCB and 3-hydroxy-4,4'-DCB, while P. chrysosporium forms 3-hydroxy-4,4'-DCB and 4-hydroxy-3,4'-DCB. nih.gov These hydroxylated metabolites can be further transformed into compounds like 3-methoxy-4,4'-DCB, 4-chlorobenzoic acid, 4-chlorobenzaldehyde (B46862), and 4-chlorobenzyl alcohol. nih.govusda.govnih.gov The efficiency of fungal degradation can be influenced by the culture conditions, with some strains showing higher degradation in low-nitrogen media. nih.gov
Bacterial Biotransformation: Bacteria, on the other hand, primarily degrade 4,4'-dichlorobiphenyl through a pathway involving dioxygenase enzymes, leading to the formation of chlorobenzoic acids. nih.govnih.govresearchgate.netresearchgate.netnih.gov For example, Acinetobacter sp. strain P6, when grown on biphenyl (B1667301), cometabolizes 4,4'-dichlorobiphenyl to 4-chlorobenzoate (B1228818). nih.govresearchgate.net In a coculture with Acinetobacter sp. strain 4CB1, this 4-chlorobenzoate is further converted to inorganic chloride. nih.govresearchgate.net The degradation rates and product formation in bacteria are highly dependent on the specific strain. nih.gov For instance, some bacterial strains exhibit a preference for attacking the 4-chlorophenyl ring, leading to low yields of chlorobenzoic acids and the accumulation of meta-ring-fission products. nih.gov
Comparative Biotransformation of 4,4'-Dichlorobiphenyl by Fungi and Bacteria
| Organism Type | Key Enzymes/Pathways | Primary Metabolites | Degradation Efficiency Example |
|---|---|---|---|
| Fungi (e.g., Phanerochaete chrysosporium) | Hydroxylation | Hydroxylated dichlorobiphenyls, 4-chlorobenzoic acid, 4-chlorobenzyl alcohol | 11% mineralization in 28 days usda.govnih.gov |
| Bacteria (e.g., Acinetobacter sp.) | Dioxygenase pathway, meta-ring fission | 4-chlorobenzoate | Conversion to inorganic chloride in coculture nih.govresearchgate.net |
Plant vs. Mammalian Metabolic Capabilities
The metabolism of 4,4'-dichlorobiphenyl in plants and mammals also shows significant differences, largely due to variations in their enzymatic systems.
Plant Metabolism: While specific data on the complete metabolic pathway of 4,4'-dichlorobiphenyl in plants is limited, it is known that plants can take up lower chlorinated PCBs. researchgate.net The uptake and subsequent metabolism are influenced by the degree of chlorination. researchgate.net Plants may adsorb smaller amounts of PCBs, which can potentially hinder biochemical processes like photosynthesis. researchgate.net
Mammalian Metabolism: In mammals, the metabolism of 4,4'-dichlorobiphenyl is better characterized and primarily involves cytochrome P450 (CYP) enzymes. nih.govmdpi.comnih.gov In rabbits, the major urinary metabolites identified are 4,4'-dichlorobiphenyl-3-ol, 3,4'-dichlorobiphenyl-4-ol, and 4'-chlorobiphenyl-4-ol. rsc.org This suggests a metabolic pathway involving 3,4-epoxidation of the biphenyl nucleus followed by ring-opening and a 1,2-halogen shift (NIH shift). rsc.org In rats, the major metabolite of 4-chlorobiphenyl (B17849) is 4'-chloro-4-biphenylol, which is further metabolized to 4'-chloro-3,4-biphenyldiol. nih.gov Human metabolism is also known to produce 4,4'-Dichloro-3-biphenylol. nih.gov
Metabolic Products of 4,4'-Dichlorobiphenyl in Mammals
| Organism | Identified Metabolites | Metabolic Pathway Implication |
|---|---|---|
| Rabbit | 4,4'-dichlorobiphenyl-3-ol, 3,4'-dichlorobiphenyl-4-ol, 4'-chlorobiphenyl-4-ol rsc.org | 3,4-epoxidation and NIH shift rsc.org |
| Rat | 4'-chloro-3,4-biphenyldiol (from 4'-chloro-4-biphenylol) nih.gov | Hydroxylation |
| Human | 4,4'-Dichloro-3-biphenylol nih.gov | Hydroxylation |
Influence of Chlorination Pattern on Biotransformation Selectivity (e.g., PCB-15 vs. other congeners)
The position and number of chlorine atoms on the biphenyl rings profoundly influence the rate and selectivity of biotransformation. Generally, degradation decreases as chlorine substitution increases. researchgate.net
For bacterial degradation, PCBs with chlorine atoms on only one ring are typically degraded faster than those with the same number of chlorines on both rings. researchgate.net The presence of two chlorine atoms at the ortho positions (e.g., 2,2'-) significantly hinders degradation. researchgate.net The non-chlorinated or less chlorinated ring is preferentially attacked. researchgate.net
In the context of specific congeners, the reactivity preferences for attack on mono- and dichlorophenyl groups vary among different bacterial strains. nih.gov For example, for the bacterium Corynebacterium sp. MB1, the reactivity pattern is 3- ≥ 4- > 2-chlorophenyl, with no attack on 2,4- or 2,5-chlorophenyl groups. nih.gov In contrast, for strains like Alcaligenes eutrophus H850 and Pseudomonas LB400, the relative reactivity is 2- > 2,5- > 3- >> 2,4- > 4-chlorophenyl. nih.gov This highlights that the specific chlorination pattern dictates the susceptibility of a PCB congener to microbial degradation.
Contrasting Environmental Persistence and Transport Dynamics with Other PCB Congeners
The environmental persistence and transport of PCBs are directly related to their chlorination level. nih.gov
Persistence: Lower-chlorinated congeners, like 4,4'-dichlorobiphenyl, are generally more susceptible to biodegradation than highly chlorinated PCBs. researchgate.netnih.gov Higher-chlorinated PCBs are more resistant to degradation and tend to sorb more strongly to particulate matter. nih.gov This leads to longer environmental persistence for congeners with more chlorine atoms.
Influence of Chlorination on PCB Environmental Fate
| Chlorination Level | Biodegradability | Volatility | Environmental Compartment Association |
|---|---|---|---|
| Lower (e.g., 4,4'-dichlorobiphenyl) | Higher researchgate.netnih.gov | Higher nih.govnih.gov | Atmosphere nih.gov |
| Higher | Lower nih.gov | Lower nih.gov | Soil and Sediment nih.gov |
Theoretical and Predictive Modeling of 4,4 Dichlorobiphenyl Ul 14c
Environmental Fate Modeling Incorporating Radiolabeling Data
Environmental fate models for 4,4'-dichlorobiphenyl-UL-14C aim to predict its distribution, transport, and transformation in the environment. The incorporation of radiolabeling data significantly enhances the accuracy of these models by providing a clear tracer for the compound's movement and degradation pathways.
Mass balance models are crucial tools for understanding the distribution of 4,4'-dichlorobiphenyl (B164843) in various environmental compartments, including air, water, soil, and sediment. These models operate on the principle of conservation of mass, tracking the inputs, outputs, and internal cycling of the chemical within a defined system. chemlinked.com.cnnih.govrsc.org The use of 4,4'-dichlorobiphenyl-UL-14C in experimental ecosystems allows for the precise measurement of its partitioning between these compartments.
In aquatic systems, for instance, a mass balance model would account for inputs from sources like atmospheric deposition and tributary inflows, and outputs through volatilization, sedimentation, and outflow. nih.gov Internal processes such as sediment resuspension and partitioning between the water column and organic matter are also critical components of these models. Studies utilizing radiolabeled PCBs have demonstrated that a significant portion of the compound can become associated with sediment, acting as a long-term reservoir. usda.gov
The predictive power of environmental fate models is heavily reliant on accurate input parameters for key processes like sorption, degradation, and volatilization.
Sorption: The tendency of 4,4'-dichlorobiphenyl to adsorb to soil and sediment particles is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). epa.govecetoc.org A higher Koc value indicates a greater affinity for organic matter, leading to lower concentrations in the aqueous phase and reduced mobility.
Degradation: The persistence of 4,4'-dichlorobiphenyl in the environment is determined by its degradation rate, often expressed as a half-life (DT50). fao.org Biodegradation is a key transformation process, although it can be slow for highly chlorinated PCBs. epa.gov Studies have shown that the degradation of PCBs is congener-specific, and environmental conditions play a significant role. dntb.gov.ua
Volatilization: The transfer of 4,4'-dichlorobiphenyl from soil or water to the atmosphere is governed by its Henry's Law constant. usda.govnist.gov This parameter, along with environmental factors like temperature and wind speed, determines the rate of volatilization, which can be a significant pathway for the widespread environmental distribution of PCBs. researchgate.netusda.gov
Environmental Fate Parameters for 4,4'-Dichlorobiphenyl
| Parameter | Value | Environmental Compartment | Significance in Modeling |
|---|---|---|---|
| Log Koc | 4.3 - 5.1 | Soil/Sediment | Indicates strong sorption to organic matter, reducing bioavailability and mobility in water. |
| Biodegradation Half-life (Aerobic) | 150 - 1920 days | Soil and Water | Highlights the persistence of the compound in the environment. epa.gov |
| Henry's Law Constant | ~4.5 x 10-4 atm·m3/mol | Water-Air Interface | Moderate potential for volatilization from water surfaces. usda.gov |
Biotransformation Pathway Prediction via Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Predicting the metabolic fate of 4,4'-dichlorobiphenyl is essential for understanding its potential toxicity. Quantum mechanics/molecular mechanics (QM/MM) is a powerful computational method used to model chemical reactions in complex biological systems, such as enzyme active sites. rsc.orgnih.govresearchgate.net This approach combines the accuracy of quantum mechanics for the reacting parts of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment.
QM/MM simulations can elucidate the step-by-step mechanism of biotransformation, identifying the specific enzymes involved and the likely metabolites formed. For 4,4'-dichlorobiphenyl, these models can predict the initial oxidative attack on the biphenyl (B1667301) rings, often mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. The specific sites of hydroxylation and the subsequent metabolic steps can be predicted with a reasonable degree of accuracy, guiding analytical efforts to identify these metabolites in biological samples.
Pharmacokinetic/Toxicokinetic Modeling in Biological Systems
Pharmacokinetic (PK) and toxicokinetic (TK) models are used to describe the absorption, distribution, metabolism, and excretion (ADME) of 4,4'-dichlorobiphenyl-UL-14C within a biological organism. These models are critical for predicting tissue-specific concentrations and persistence in the body.
Compartmental models are a cornerstone of pharmacokinetic analysis. nih.gov These models simplify the complex biological system into a series of interconnected compartments, representing different tissues or groups of tissues with similar kinetic properties. sci-hub.se The use of 4,4'-dichlorobiphenyl-UL-14C allows for the direct measurement of the amount of radioactivity in each compartment over time, providing the data needed to develop and validate these models.
A typical compartmental model for a lipophilic compound like 4,4'-dichlorobiphenyl would include compartments for blood, liver, adipose tissue (fat), and other well-perfused and poorly-perfused tissues. The rate of transfer between these compartments is described by rate constants, which can be estimated by fitting the model to experimental data. Studies with radiolabeled PCBs in rats have shown that these compounds tend to accumulate in adipose tissue due to their high lipid solubility. nih.govnih.gov
Predicted Tissue Distribution of 4,4'-Dichlorobiphenyl-UL-14C in Rats (Percentage of Administered Dose at 24 hours)
| Tissue/Organ | Predicted Percentage of Dose | Significance |
|---|---|---|
| Adipose Tissue | > 50% | Primary site of long-term storage due to high lipophilicity. |
| Liver | 5 - 10% | Major site of metabolism. |
| Skin | 5 - 10% | Can act as a significant reservoir. |
| Muscle | 2 - 5% | Represents a large mass of tissue for potential distribution. |
| Blood | < 1% | Represents the central compartment for transport. |
Note: The values in this table are representative predictions based on pharmacokinetic models for lipophilic compounds like PCBs and may vary depending on the specific model and experimental conditions. researchgate.netffhdj.com
Predictive models can also be used to estimate the rate at which 4,4'-dichlorobiphenyl is metabolized and eliminated from the body. The metabolic turnover is often described by the metabolic clearance, which represents the volume of blood cleared of the compound per unit of time. Elimination kinetics are typically characterized by the elimination half-life, which is the time it takes for the concentration of the compound in the body to decrease by half. mdpi.com
For 4,4'-dichlorobiphenyl, metabolism primarily occurs in the liver, where it is converted to more polar hydroxylated metabolites that can be more readily excreted. nih.govrsc.orgacs.org The rate of metabolism and elimination is influenced by factors such as the degree of chlorination and the specific congener. Dichlorobiphenyls are generally metabolized and eliminated more rapidly than more highly chlorinated PCBs.
Future Research Directions for 4,4 Dichlorobiphenyl Ul 14c Studies
Elucidation of Novel Biotransformation Enzymes and Genetic Elements
The microbial degradation of polychlorinated biphenyls (PCBs) is primarily initiated by the biphenyl (B1667301) dioxygenase (BPDO) enzyme, encoded by the bphA gene. While the bph pathway is well-studied in model organisms like Burkholderia xenovorans LB400 and Rhodococcus sp. RHA1, the full diversity of enzymes and genetic elements involved in the degradation of 4,4'-DCB in the environment remains largely unexplored. asm.orgnih.govtandfonline.com
Future research should focus on:
Discovering Novel Biphenyl Dioxygenases: Stable Isotope Probing (SIP) studies, using 13C-biphenyl as an analog for 14C-labeled compounds, have successfully identified dominant and novel bphA gene variants in contaminated soils. frontiersin.orgacs.org Similar approaches using 4,4'-DCB-UL-14C can pinpoint the specific microorganisms and the exact bphA gene variants responsible for the initial attack on this congener in complex microbial communities. This can lead to the discovery of BPDOs with higher activity or broader substrate specificity.
Identifying Complete Degradation Pathways: The degradation of 4,4'-DCB often results in the accumulation of metabolites like 4-chlorobenzoic acid (4-CBA). tandfonline.comasm.org While the enzymes for biphenyl ring cleavage are known, the downstream pathways for metabolizing chlorinated benzoates in many bacteria are not. Using 4,4'-DCB-UL-14C allows for the tracking of the 14C label into these dead-end metabolites and can be used in enrichment cultures to isolate organisms or consortia capable of their complete mineralization.
Exploring Alternative Metabolic Routes: While the dioxygenase-mediated pathway is dominant, other enzymatic systems may play a role. Fungi, such as Phanerochaete chrysosporium, have been shown to degrade 4,4'-DCB, producing metabolites like 4-chlorobenzyl alcohol, suggesting different enzymatic mechanisms. usda.gov The use of 4,4'-DCB-UL-14C is essential to confirm and elucidate these alternative pathways and identify the responsible enzymes, such as peroxidases or cytochrome P450 monooxygenases.
A summary of key genes and enzymes in the bacterial degradation of biphenyl is presented below.
| Gene | Enzyme | Function in Biphenyl Degradation |
| bphA | Biphenyl Dioxygenase (BPDO) | Catalyzes the initial dihydroxylation of the biphenyl ring. |
| bphB | Dihydrodiol Dehydrogenase | Converts the cis-dihydrodiol metabolite to dihydroxybiphenyl. |
| bphC | 2,3-Dihydroxybiphenyl Dioxygenase | Cleaves the aromatic ring of the dihydroxybiphenyl metabolite. |
| bphD | Hydrolase | Further breaks down the ring-cleavage product. |
Advanced Analytical Techniques for Low-Level Metabolite Detection and Structural Characterization
A major challenge in studying the environmental fate of 4,4'-DCB is the detection and identification of transient or low-concentration metabolites. The high sensitivity of radiolabeling, when combined with modern analytical instrumentation, provides a powerful solution.
Future research should prioritize:
Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique for quantifying 14C, capable of detecting attomolar (10⁻¹⁸) to zeptomolar (10⁻²¹) amounts of the isotope. nih.govresearchgate.net This sensitivity is orders of magnitude greater than decay counting methods. nih.govcern.ch Applying AMS to environmental samples from 4,4'-DCB-UL-14C studies would enable the quantification of minute amounts of the parent compound and its metabolites in various matrices, providing a more accurate mass balance. usda.gov
Hyphenated Chromatographic and Mass Spectrometric Techniques: The coupling of high-performance liquid chromatography (HPLC) with AMS (HPLC-AMS) allows for the separation of complex metabolite mixtures followed by ultra-sensitive quantification of the 14C in each fraction. nih.gov For structural elucidation, HPLC coupled with high-resolution tandem mass spectrometry (LC-MS/MS) is indispensable. researchgate.net A combined approach, using 4,4'-DCB-UL-14C, would involve using HPLC to separate metabolites, with the effluent split to an AMS system for precise quantification and to a mass spectrometer for structural identification. This would create a definitive link between a quantified radiolabeled peak and its chemical structure.
| Technique | Application in 4,4'-DCB-UL-14C Studies | Key Advantage |
| Accelerator Mass Spectrometry (AMS) | Ultra-trace quantification of 14C-labeled parent compound and metabolites. | Extreme sensitivity, allowing detection of attomolar concentrations. nih.govnih.gov |
| HPLC-AMS | Separation and quantification of individual 14C-metabolites in a mixture. | Combines chromatographic separation with ultra-sensitive detection. |
| GC-MS / LC-MS/MS | Structural identification and characterization of metabolites. | Provides molecular weight and fragmentation data for structure elucidation. researchgate.netcdc.gov |
| Radio-TLC / Radio-HPLC | Separation and detection of radiolabeled compounds. | Direct detection of radioactivity in chromatographically separated fractions. nih.gov |
Integrated Multi-Omics Approaches in Degradation Studies
Understanding the microbial degradation of 4,4'-DCB requires a systems-level perspective. Integrated "multi-omics" approaches, powered by the definitive tracking capabilities of the -UL-14C label, can reveal the complete biological response of an organism or community to the compound.
Future research directions include:
Proteomics: Quantitative proteomics has been used to study the response of Burkholderia xenovorans LB400 to biphenyl and inhibitory metabolites like chlorobenzoates. asm.orgnih.gov These studies reveal which catabolic pathways (e.g., bph, benzoate (B1203000) degradation) and stress-response proteins are upregulated. Using 4,4'-DCB-UL-14C in conjunction with proteomics can directly correlate the transformation of the labeled compound with the expression of specific enzymes, confirming their functional role in situ.
Transcriptomics: DNA-SIP studies have linked specific bphA genes to active biphenyl-degrading populations. acs.org A similar approach using 4,4'-DCB-UL-14C would allow researchers to identify not only the active organisms but also to perform a full transcriptomic analysis (RNA-Seq) on the labeled, active cells. This would provide a snapshot of all the genes that are switched on in response to the compound, including those for transport, efflux pumps, stress response, and metabolism.
Metabolomics: While proteomics and transcriptomics reveal the degradation potential, metabolomics identifies the actual chemical transformations occurring. By using 4,4'-DCB-UL-14C, researchers can use radiometric detectors to screen for all 14C-containing metabolites, which can then be identified using techniques like LC-MS/MS. This ensures that no significant transformation products are missed and provides the ground truth for validating pathway reconstructions from genomic data.
Refinement of Environmental and Biological Fate Models with Isotopic Data
Environmental and biological fate models are essential tools for predicting the persistence, transport, and bioaccumulation of contaminants like 4,4'-DCB. acs.org However, the accuracy of these models is often limited by a lack of precise data for key parameters. Studies using 4,4'-DCB-UL-14C can provide the high-quality data needed to develop and validate more robust models. nih.gov
Key areas for future research are:
Mass Balance and Mineralization Rates: The -UL-14C label allows for a complete mass balance in microcosm studies, accurately quantifying the portions of 4,4'-DCB that are mineralized to ¹⁴CO₂, incorporated into biomass, bound to soil/sediment particles, or transformed into metabolites. usda.govnih.gov These precise values are critical for parameterizing degradation and sequestration terms in fate models.
Bioaccumulation and Trophic Transfer: Isotopic tracers are invaluable for determining bioaccumulation kinetics. researchgate.netacs.org Experiments with 4,4'-DCB-UL-14C can precisely measure uptake and elimination rates in organisms, calculate bioaccumulation factors (BAFs), and track the transfer of the compound through simplified food chains.
Model Validation: The comprehensive datasets generated from 4,4'-DCB-UL-14C studies, which can simultaneously measure concentrations in water, sediment, air, and multiple trophic levels, provide an ideal basis for validating the predictions of complex multimedia environmental models. epa.gov This allows for an iterative process of model refinement, leading to more accurate predictions of environmental concentrations and risks.
Investigation of Microplastic-Mediated Transport and Interaction
Microplastics are an emerging environmental concern, partly due to their potential to act as vectors for hydrophobic pollutants like PCBs. iaea.org The interaction between 4,4'-DCB and microplastics represents a critical uncertainty in its environmental fate.
Future studies using 4,4'-DCB-UL-14C should investigate:
Sorption and Desorption Kinetics: The 14C label allows for highly accurate measurement of the partitioning of 4,4'-DCB between water and different types of microplastics (e.g., polyethylene, PVC). This can determine how factors like plastic polymer type, particle size, and aging (biofilm formation) affect sorption and desorption rates.
Trophic Transfer and Bioavailability: Experiments using 14C-labeled PCBs have demonstrated that these compounds can be transferred from ingested microplastics to the tissues of marine organisms. researchgate.netresearchgate.net Future work should use 4,4'-DCB-UL-14C to quantify this transfer efficiency in various species and compare the bioavailability of microplastic-associated 4,4'-DCB to that from other environmental compartments like sediment and food. nih.gov
The "Cleaning" Effect: Research suggests that the net transfer of PCBs depends on the relative contamination levels of the plastic and the organism's tissues. nih.gov Clean microplastics ingested by a contaminated organism could potentially absorb PCBs from the gut, leading to a net depuration. The high sensitivity of 14C detection is ideal for studying these bidirectional fluxes under environmentally realistic concentrations.
Exploring the Fate of 4,4'-DICHLOROBIPHENYL-UL-14C in Complex Environmental Consortia
In the environment, 4,4'-DCB is acted upon not by single microbial isolates but by complex consortia in soil, sediment, and water. nih.gov The complete degradation of the compound often requires the synergistic action of multiple species, where the product of one organism is the substrate for another. asm.org
Future research should use 4,4'-DCB-UL-14C to:
Trace Carbon Flow in Soil/Sediment Microcosms: Soil microcosm experiments using 14C-labeled compounds can track the fate of the carbon from the parent molecule into ¹⁴CO₂, microbial biomass, and non-extractable bound residues. nih.govnih.gov This provides a holistic view of degradation and sequestration in a system that mimics the natural environment.
Identify Key Degraders in Consortia: By combining 4,4'-DCB-UL-14C incubation with techniques like DNA-SIP, it is possible to identify the specific members of a complex community (e.g., from activated sludge or contaminated soil) that incorporate the 14C and are therefore actively involved in the degradation process.
Evaluate Bioremediation Strategies: The efficacy of bioremediation approaches, such as the use of defined bacterial consortia or the enhancement of rhizospheric degradation, can be rigorously tested using 4,4'-DCB-UL-14C. asm.orgnih.gov The tracer allows for a definitive assessment of mineralization and transformation, providing clear evidence of the success of a treatment strategy beyond the simple disappearance of the parent compound.
Q & A
Q. What are the validated methods for synthesizing 4,4'-Dichlorobiphenyl-UL-14C with high isotopic purity?
Synthesis typically involves coupling isotopically labeled precursors (e.g., UL-14C benzene or chlorobenzene) under controlled conditions. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts can ensure regioselectivity for the 4,4' positions. Isotopic purity is maintained by using 14C-labeled starting materials and verifying yields via liquid scintillation counting (LSC) . Post-synthesis, purification via column chromatography or recrystallization (as described for structurally similar halogenated biphenyls) is critical to remove unreacted precursors .
Q. How can researchers characterize the structural and isotopic integrity of 4,4'-Dichlorobiphenyl-UL-14C?
Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing 4,4' substitution from ortho/meta isomers) with mass spectrometry (MS) to verify isotopic enrichment. High-resolution mass spectrometry (HRMS) detects the 14C incorporation ratio, while radiometric methods like LSC quantify specific activity. For crystalline samples, X-ray diffraction (XRD) provides crystallographic data, as demonstrated for analogous chlorinated biphenyl derivatives .
Q. What analytical techniques are recommended for detecting 4,4'-Dichlorobiphenyl-UL-14C in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) paired with isotope dilution is optimal for trace analysis. For aqueous samples, solid-phase extraction (SPE) pre-concentration improves detection limits. Radiolabeled compounds enable precise quantification via LSC or accelerator mass spectrometry (AMS), particularly in biodegradation studies .
Advanced Research Questions
Q. How should experimental designs be optimized to study the environmental degradation pathways of 4,4'-Dichlorobiphenyl-UL-14C?
Use microcosm systems simulating soil or aquatic environments, spiked with 14C-labeled compound. Track mineralization (14CO₂ evolution) and metabolite formation via thin-layer chromatography (TLC) or HPLC coupled with radiodetection. Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation. For microbial studies, stable isotope probing (SIP) identifies active degraders by incorporating 14C into biomarker lipids .
Q. How can contradictory data on the compound’s metabolic persistence in mammalian systems be resolved?
Discrepancies may arise from differences in exposure routes (oral vs. dermal) or metabolic activation. Use in vitro hepatocyte assays with 14C-labeled compound to measure phase I/II metabolism (e.g., cytochrome P450 activity). Cross-validate with in vivo studies by analyzing 14C distribution in tissues via autoradiography. Conflicting results may require adjusting dose-response models or evaluating species-specific enzyme expression .
Q. What methodologies address challenges in quantifying 14C-labeled byproducts during photolytic degradation?
Employ high-performance liquid chromatography (HPLC) with dual detection: UV for structural identification and radiodetection for quantifying 14C byproducts. For reactive intermediates (e.g., hydroxylated derivatives), derivatize samples with silylating agents to enhance GC-MS compatibility. Time-resolved studies under controlled UV light exposure can clarify reaction kinetics .
Q. How can researchers model the compound’s bioaccumulation potential in aquatic ecosystems?
Use partition coefficient (log P) measurements to predict lipid solubility. Conduct in situ experiments with 14C-labeled compound in model organisms (e.g., Daphnia magna), measuring bioconcentration factors (BCFs) via LSC. Compare with computational models like EPI Suite™, adjusting for trophic transfer efficiencies observed in isotopic tracer studies .
Methodological Notes
- Isotopic Stability : Store 14C-labeled compounds in toluene/nonane solutions at -20°C to minimize radiolytic degradation .
- Safety Protocols : Adhere to radiation safety guidelines (e.g., ALARA principles) and use fume hoods for volatile metabolites .
- Data Validation : Replicate experiments with non-radiolabeled analogs to distinguish isotopic effects from chemical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
